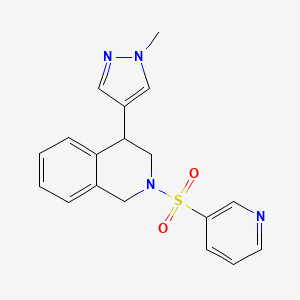

4-(1-methyl-1H-pyrazol-4-yl)-2-(pyridin-3-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(1-methyl-1H-pyrazol-4-yl)-2-(pyridin-3-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-methyl-1H-pyrazol-4-yl)-2-(pyridin-3-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

Synthesis of the tetrahydroisoquinoline core: This can be synthesized via the Pictet-Spengler reaction, where an arylamine reacts with an aldehyde or ketone in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This can include the use of continuous flow reactors and green chemistry principles.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogenation or metal hydrides like sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

科学的研究の応用

Medicinal Chemistry Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of tetrahydroisoquinoline compounds exhibit significant antimicrobial properties. For instance, compounds similar to 4-(1-methyl-1H-pyrazol-4-yl)-2-(pyridin-3-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline have shown effective inhibition against a range of bacteria and fungi. In particular, the presence of electron-withdrawing groups enhances their antibacterial activity against Gram-negative bacteria like Pseudomonas aeruginosa and Mycobacterium smegmatis .

Antidiabetic Potential

The compound's structural features suggest potential as an α-glucosidase inhibitor, which is crucial for managing diabetes by delaying carbohydrate absorption. Research indicates that modifications to the tetrahydroisoquinoline structure can lead to enhanced inhibitory effects on α-glucosidase activity .

Neuroprotective Effects

There is emerging evidence that tetrahydroisoquinoline derivatives could serve as acetylcholinesterase inhibitors, making them potential candidates for treating neurodegenerative diseases like Alzheimer’s. Studies have focused on synthesizing related compounds that demonstrate promising inhibitory activity against acetylcholinesterase .

Agricultural Applications

Fungicidal Properties

Tetrahydroisoquinoline derivatives have been investigated for their fungicidal properties. The compound has been included in formulations aimed at controlling fungal pathogens in crops. Its efficacy against specific fungal strains highlights its potential utility in agricultural settings .

Herbicidal Activity

Research has also explored the herbicidal potential of related compounds. The structural characteristics of tetrahydroisoquinoline allow for interactions with plant physiological processes, potentially leading to effective weed management solutions .

Material Science Applications

Polymer Chemistry

The incorporation of tetrahydroisoquinoline derivatives into polymer matrices has been studied for developing materials with enhanced mechanical properties and thermal stability. The unique chemical structure contributes to the overall performance of the resulting materials .

Case Studies

| Study | Application | Findings |

|---|---|---|

| RSC Advances (2024) | Antimicrobial Activity | Demonstrated significant inhibition against Mycobacterium smegmatis with a maximum zone of inhibition of 16 mm using modified derivatives. |

| ACS Omega (2019) | Antidiabetic Potential | Identified strong α-glucosidase inhibitory activity in synthesized derivatives with IC50 values indicating effective management of glucose levels. |

| PMC (2017) | Fungicidal Properties | Highlighted the effectiveness of tetrahydroisoquinoline derivatives in controlling Penicillium chrysogenum, suggesting potential for agricultural use. |

作用機序

The mechanism of action of 4-(1-methyl-1H-pyrazol-4-yl)-2-(pyridin-3-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline would depend on its specific biological target. Generally, these compounds can interact with enzymes or receptors, modulating their activity. This interaction often involves binding to the active site or allosteric sites, leading to changes in the protein’s conformation and function.

類似化合物との比較

Similar Compounds

Tetrahydroisoquinoline derivatives: These compounds share the core structure and often exhibit similar biological activities.

Pyrazole derivatives: Compounds with the pyrazole ring are known for their diverse pharmacological properties.

Sulfonyl-containing compounds: These compounds are often used in medicinal chemistry for their ability to enhance the solubility and bioavailability of drugs.

Uniqueness

The uniqueness of 4-(1-methyl-1H-pyrazol-4-yl)-2-(pyridin-3-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline lies in its specific combination of functional groups, which can confer unique biological activities and chemical reactivity compared to other similar compounds.

生物活性

The compound 4-(1-methyl-1H-pyrazol-4-yl)-2-(pyridin-3-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline (hereafter referred to as "the compound") is a member of a class of heterocyclic compounds that have garnered attention for their diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a tetrahydroisoquinoline core, a pyrazole moiety, and a pyridinylsulfonyl group. These structural components contribute to its potential biological effects.

| Property | Value |

|---|---|

| Molecular Formula | C14H15N3O2S |

| Molecular Weight | 285.35 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in DMSO |

The biological activity of the compound is primarily attributed to its interaction with various biological targets:

- P2X7 Receptor Modulation : The compound has been shown to interact with the P2X7 receptor, which plays a crucial role in inflammatory processes and neurodegenerative diseases. It acts as an antagonist, potentially reducing neuroinflammation and providing neuroprotective effects .

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against several bacterial strains. Its efficacy may be linked to the disruption of bacterial cell membranes or inhibition of key metabolic pathways .

- Cytotoxic Effects : In vitro studies indicate that the compound can induce apoptosis in cancer cell lines. This effect may be mediated through the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways .

Case Studies and Research Findings

Several studies have investigated the biological activity of the compound:

- Neuroprotective Effects : A study demonstrated that administration of the compound in rodent models of neurodegeneration resulted in significant improvements in cognitive function and reductions in markers of neuroinflammation . The study highlighted its potential as a therapeutic agent for conditions such as Alzheimer's disease.

- Antibacterial Activity : In a recent investigation, the compound was tested against multi-drug resistant strains of Staphylococcus aureus. Results indicated that it possessed significant antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

- Cancer Cell Line Studies : Research involving various cancer cell lines revealed that the compound induced cell cycle arrest and apoptosis at low micromolar concentrations. Flow cytometry analysis confirmed increased annexin V binding, indicating early apoptotic events .

特性

IUPAC Name |

4-(1-methylpyrazol-4-yl)-2-pyridin-3-ylsulfonyl-3,4-dihydro-1H-isoquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2S/c1-21-11-15(9-20-21)18-13-22(12-14-5-2-3-7-17(14)18)25(23,24)16-6-4-8-19-10-16/h2-11,18H,12-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNGBMQHFWOOMSC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)S(=O)(=O)C4=CN=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。